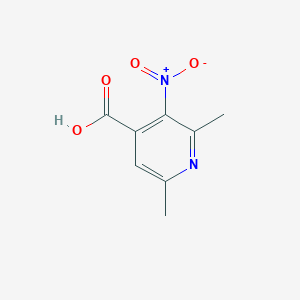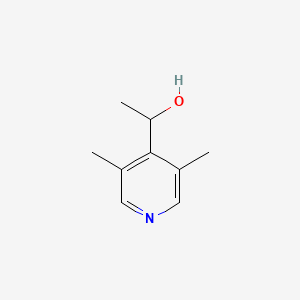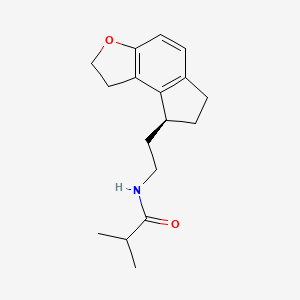
Unii-W9XG3F4cwc
Vue d'ensemble
Description
Unii-W9XG3F4cwc is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as (E)-2-(2-(3,5-dimethoxyphenyl) ethenyl)-6-fluorochromone, is a synthetic derivative of flavonoids. It has been found to possess a range of biological activities that make it a valuable tool for investigating various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of Unii-W9XG3F4cwc is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, it has been shown to activate certain receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
Unii-W9XG3F4cwc has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce oxidative stress and inflammation. Additionally, it has been found to improve insulin sensitivity and glucose uptake in cells, suggesting that it may have potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Unii-W9XG3F4cwc in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it a valuable tool for investigating various physiological and biochemical processes. Additionally, it is relatively easy to synthesize and can be obtained from chemical suppliers. However, one of the limitations of using Unii-W9XG3F4cwc in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on Unii-W9XG3F4cwc. One potential area of investigation is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of Unii-W9XG3F4cwc for maximum therapeutic effect. Additionally, more research is needed to fully understand the mechanism of action of Unii-W9XG3F4cwc and its effects on various signaling pathways. Finally, there is a need for studies investigating the safety and toxicity of Unii-W9XG3F4cwc in vivo, to determine its potential for clinical use.
Applications De Recherche Scientifique
Unii-W9XG3F4cwc has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to possess neuroprotective properties, protecting neurons from damage caused by oxidative stress and inflammation. Furthermore, Unii-W9XG3F4cwc has been found to have anti-inflammatory effects, reducing inflammation in various tissues and organs.
Propriétés
IUPAC Name |
2-methyl-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSWWMNDCRHQF-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramelteon impurity D | |
CAS RN |
880152-61-4 | |
| Record name | Ramelteon impurity D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880152614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-N-(2-((8S)-1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9XG3F4CWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Carboxyphenyl)ethyl]benzoic acid](/img/structure/B3339174.png)

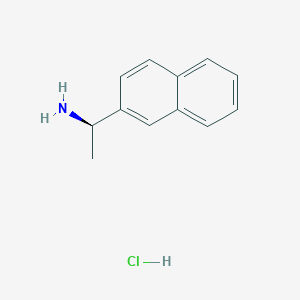
![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)
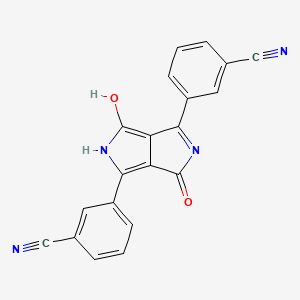
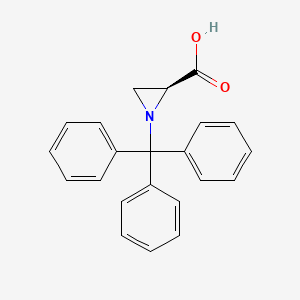
![Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1R,4S)-, compd. with (2S,3S)-2-(diphenylmethyl)-N-(phenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine (1:1)](/img/structure/B3339204.png)
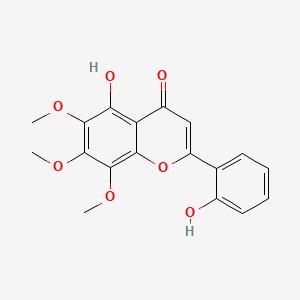
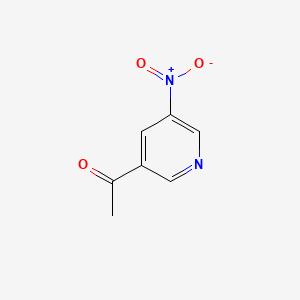
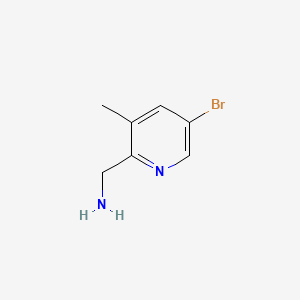
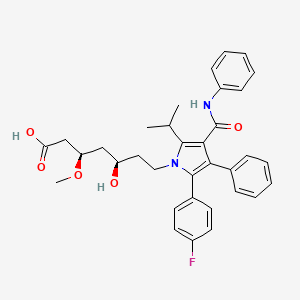
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)
